molecular formula C10H8N2O3 B3089167 methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190311-00-2

methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B3089167
CAS No.: 1190311-00-2
M. Wt: 204.18 g/mol
InChI Key: HLHZNRNOCCWOCE-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery, particularly in the field of oncology. Its structure incorporates two key functional groups—a formyl group at the 3-position and an ester at the 5-position—making it a versatile building block for the synthesis of novel targeted therapies. The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry. Research has identified derivatives of this scaffold as potent and selective inhibitors of biologically significant targets. Specifically, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors , a target implicated in fatty acid synthesis for cancer cells . Furthermore, recent studies have explored 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as a new class of highly selective, potent, and reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) . These FGFR4 inhibitors have shown promising activity against hepatocellular carcinoma (HCC) cell lines, including those with gatekeeper mutations that confer resistance to other therapies . The presence of the formyl group in this compound is critical for forming reversible covalent bonds with the target kinase, enhancing potency and selectivity . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-3-2-7-9(12-8)6(5-13)4-11-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZNRNOCCWOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves multi-step procedures starting from readily available precursors. One common route involves the cyclization of appropriate pyridine derivatives with pyrrole under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process. The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: 3-carboxy-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

    Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

    Substitution: Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide.

Scientific Research Applications

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular targets. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Halogen-Substituted Analogues

Methyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-5-Carboxylate (CAS: 1190318-72-9)
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol .
  • Key Differences : Replaces the formyl group with a bromine atom at position 3. The bromo substituent enhances electrophilic aromatic substitution (e.g., Suzuki coupling), whereas the formyl group in the parent compound enables aldehyde-specific reactions (e.g., Schiff base formation).
Ethyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-5-Carboxylate (CAS: 2091528-24-2)
  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.09 g/mol .
  • Key Differences: The ethyl ester (vs.

Positional Isomers and Core Variations

Methyl 7-Formyl-1H-Pyrrolo[3,2-b]Pyridine-5-Carboxylate (CAS: 2972482-33-8)
  • Molecular Formula : C₁₀H₈N₂O₃ (same as parent compound).
  • Key Differences : The formyl group is at position 7 instead of 3. This positional shift alters electronic distribution and reactivity, favoring interactions at different sites in drug design .
3-Formyl-4-Methyl-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylic Acid (CAS: 1190313-55-3)
  • Molecular Formula : C₁₀H₈N₂O₃
  • Molecular Weight : 204.18 g/mol .
  • Key Differences: Pyrrolo[2,3-b]pyridine core (vs. [3,2-b]), changing nitrogen positions. Carboxylic acid (-COOH) at position 5 (vs.

Heterocycle-Modified Analogues

Methyl 3-Bromo-1H-Pyrazolo[3,4-c]Pyridine-5-Carboxylate (CAS: 1206984-55-5)
  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : 256.06 g/mol .
  • Key Differences : Pyrazolo[3,4-c]pyridine core replaces the pyrrolo[3,2-b]pyridine system. The pyrazole ring introduces additional nitrogen atoms, enhancing π-π stacking and metal coordination properties.

Physicochemical and Reactivity Comparisons

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Reactivity
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Pyrrolo[3,2-b]pyridine -CHO -COOCH₃ 204.18 Aldehyde-specific reactions
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Pyrrolo[3,2-b]pyridine -Br -COOCH₃ 255.07 Electrophilic substitution
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Pyrrolo[2,3-b]pyridine -CHO -COOH 204.18 Acid-base reactions
Methyl 7-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Pyrrolo[3,2-b]pyridine -CHO (position 7) -COOCH₃ 204.18 Position-dependent reactivity

Table 2: Ester Group Variations

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Impact on Properties
This compound Methyl C₁₀H₈N₂O₃ 204.18 Higher volatility
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Ethyl C₁₀H₉BrN₂O₂ 269.09 Increased lipophilicity

Biological Activity

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine core with both formyl and ester functional groups, which contribute to its reactivity and biological potential. The chemical formula is C10H8N2O3C_{10}H_{8}N_{2}O_{3}, with a molecular weight of 204.19 g/mol .

This compound exhibits its biological effects through several proposed mechanisms:

  • Covalent Bond Formation : The formyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Hydrolysis : The ester group may undergo hydrolysis to release an active form that interacts with cellular targets .

Antimicrobial Activity

Recent studies indicate that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing pyrrole structures have shown enhanced activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against MSSA .

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy:

  • FGFR Inhibition : A series of pyrrolo derivatives have been identified as potent fibroblast growth factor receptor (FGFR) inhibitors. One compound exhibited an IC50 value of 1.9 mM against FGFR1, indicating promising anticancer activity .
  • Cell Proliferation : In vitro studies have shown that certain derivatives inhibit proliferation in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) .

Case Studies

  • Study on FGFR Inhibition : A study synthesized various pyrrolo derivatives and evaluated their inhibitory effects on FGFR1. The results indicated that modifications at specific positions significantly enhanced potency, suggesting a structure-activity relationship that could guide future drug design .
  • Antibacterial Evaluation : Another study assessed the antibacterial efficacy of pyrrole derivatives against multiple strains of bacteria. The results revealed that certain compounds had MIC values significantly lower than traditional antibiotics like vancomycin, indicating their potential as novel antimicrobial agents .

Summary of Research Findings

Activity TypeCompound/DerivativesMIC/IC50 ValuesReference
AntibacterialPyrrole Derivatives0.125 µg/mL (MSSA)
FGFR InhibitionPyrrolo Derivative1.9 mM (FGFR1)
AnticancerVarious DerivativesNot specified

Q & A

Q. What are the recommended storage and handling protocols for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate to ensure stability?

The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Ice packs are recommended during transportation to maintain low temperatures, as thermal instability may lead to decomposition of the formyl group or ester functionality. Purity (≥98%) should be verified via HPLC before use in sensitive reactions .

Q. What synthetic routes are reported for this compound?

A common approach involves formylation of the pyrrolopyridine core using Vilsmeier-Haack conditions (POCl₃/DMF) on methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate precursors. Alternatively, microwave-assisted synthesis (e.g., 105°C for 3 hours in pyridine) can improve reaction efficiency compared to classical heating, reducing side-product formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : Key signals include the formyl proton (~10.0 ppm, singlet) and ester methyl group (~3.9 ppm, singlet). Aromatic protons in the pyrrolopyridine ring typically appear between 7.5–8.5 ppm .
  • LCMS : The molecular ion [M+H]⁺ is expected at m/z 219.1, with fragmentation peaks corresponding to loss of COOCH₃ (44 Da) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or in-line LCMS to track intermediates, such as methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190318-72-9), to ensure complete bromination before formylation .
  • Microwave Assistance : Irradiation reduces reaction times (e.g., from 3 hours to 3 minutes) and improves regioselectivity by minimizing thermal decomposition .

Q. What strategies resolve contradictions in reactivity data for derivatives of this compound?

Discrepancies in substitution patterns (e.g., at C3 vs. C4 positions) can arise from steric hindrance or electronic effects. Computational modeling (DFT) and X-ray crystallography are critical for confirming regiochemistry. For example, bulky substituents on the pyrrole nitrogen may redirect electrophilic attack to the pyridine ring .

Q. How does the formyl group influence the compound’s potential pharmacological applications?

The formyl moiety serves as a versatile handle for Schiff base formation or nucleophilic addition, enabling conjugation with amines or hydrazines to generate prodrugs or enzyme inhibitors. Derivatives like 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1186501-73-4) have shown activity against viral targets, suggesting structural analogs could interact with orthomyxovirus replication pathways .

Q. What methodologies are recommended for analyzing purity and stability under varying conditions?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate degradation products. Retention times should be compared against reference standards .
  • Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor aldehyde oxidation or ester hydrolysis via FTIR (loss of C=O stretch at ~1700 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Reactant of Route 2
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methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

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